molecular formula C17H18N4O3 B4301159 N-(4-nitrophenyl)-2-piperidin-1-ylnicotinamide

N-(4-nitrophenyl)-2-piperidin-1-ylnicotinamide

Cat. No. B4301159
M. Wt: 326.35 g/mol
InChI Key: SIXGCOLAAWWMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-piperidin-1-ylnicotinamide, also known as N-[(4-nitrophenyl)piperidin-1-yl]nicotinamide (NNN), is a chemical compound that has been studied for its potential uses in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

NNN acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects
NNN has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of CK2. Additionally, NNN has been found to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

NNN has several advantages for use in lab experiments. It is a potent inhibitor of CK2, making it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, NNN has been found to have anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.
However, there are also limitations to the use of NNN in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. Additionally, NNN has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for research involving NNN. One potential area of study is the development of NNN-(4-nitrophenyl)-2-piperidin-1-ylnicotinamidebased drugs for the treatment of cancer. Additionally, NNN could be used to study the role of CK2 in various biological processes, such as cell growth and proliferation. Finally, more research is needed to understand the potential side effects and toxicity of NNN, particularly in vivo.

Scientific Research Applications

NNN has been used in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of the protein kinase CK2, which plays a role in cell growth and proliferation. NNN has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(4-nitrophenyl)-2-piperidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(19-13-6-8-14(9-7-13)21(23)24)15-5-4-10-18-16(15)20-11-2-1-3-12-20/h4-10H,1-3,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXGCOLAAWWMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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